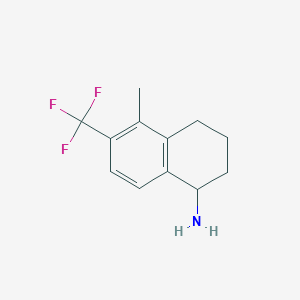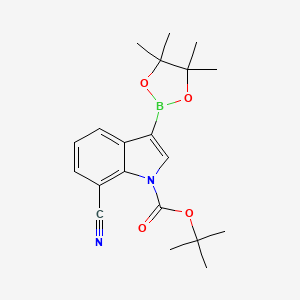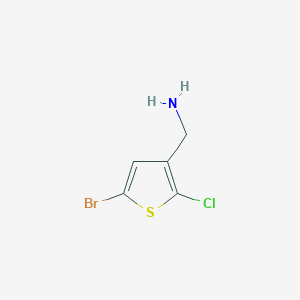
5-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound characterized by its unique structure, which includes a trifluoromethyl group and a tetrahydronaphthalene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions
Formation of Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) under conditions that facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 5-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with target proteins, modulating their activity through binding to active sites or allosteric sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 5-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-indene
Uniqueness
5-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both a methyl and a trifluoromethyl group on the tetrahydronaphthalene core. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets. The trifluoromethyl group, in particular, enhances metabolic stability and lipophilicity, making it a valuable scaffold in drug design.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Eigenschaften
Molekularformel |
C12H14F3N |
|---|---|
Molekulargewicht |
229.24 g/mol |
IUPAC-Name |
5-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H14F3N/c1-7-8-3-2-4-11(16)9(8)5-6-10(7)12(13,14)15/h5-6,11H,2-4,16H2,1H3 |
InChI-Schlüssel |
YYKMHLMVRFBIIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1CCCC2N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1'-Benzyl-7-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127495.png)

![3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13127509.png)



